molecular formula C6H7BrN2O2 B1277552 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide CAS No. 92947-26-7

2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide

Cat. No.: B1277552
CAS No.: 92947-26-7
M. Wt: 219.04 g/mol
InChI Key: UOYWPJAXHXFGFE-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Electrophile Synthesis and Enzyme Inhibition: 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide was synthesized for structural analysis and enzyme inhibition studies against acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. The synthesized compounds showed potential as therapeutic agents after their structural analysis and cytotoxicity determination (Abbasi et al., 2018).

Antimicrobial Applications

  • Antimicrobial Properties: A compound derived from 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide exhibited antimicrobial properties. This was confirmed through synthesis and evaluation against bacterial and fungal strains, showing good activity in some cases (Fuloria et al., 2014).
  • Isoxazole-Substituted Derivatives: N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, derived from similar compounds, were tested for antimicrobial activity, with some showing good effectiveness (Marri et al., 2018).

Herbicidal and Pesticidal Applications

  • Herbicidal Activities: Derivatives of similar compounds, such as N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide, showed effective herbicidal properties in paddy fields, suggesting potential agricultural applications (Sato et al., 1985).
  • Pesticidal Activities: New substituted 3H-quinazolin-4-one derivatives, which are structurally related, demonstrated antibacterial and insecticidal activities, along with anti-acetylcholinesterase properties (Misra & Gupta, 1982).

Anticancer Applications

  • Anticancer Agent Synthesis: Research on derivatives of 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide revealed the synthesis of compounds with potential anticancer activity, highlighting their utility in developing new therapeutic agents (Evren et al., 2019).

Other Applications

  • Bi-Heterocycle Synthesis for Anti-Diabetic Agents: A study involved the synthesis of bi-heterocyclic compounds derived from similar chemical structures for potential use as anti-diabetic agents, demonstrating significant inhibitory potential against α-glucosidase enzyme (Abbasi et al., 2020).

Properties

IUPAC Name

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-4-2-5(9-11-4)8-6(10)3-7/h2H,3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYWPJAXHXFGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424486
Record name 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92947-26-7
Record name 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-methyl-isoxazol-3-ylamine (4.0 g, 40.8 mmol) and triethylamine (6.8 ml, 50 mmol) in chloroform (20 ml) cooled to −40° C., is added bromoacetyl bromide (3.9 ml, 44.9 mmol) in chloroform (20 ml). The reaction mixture is stirred at −40° C. for 30 minutes and then allowed to warm to room temperature. The resultant suspension is filtered, washed with DCM and dried in vacuo to yield the titled compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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